
Metiamide
Overview
Description
Metiamide, a histamine H₂-receptor antagonist, was developed in the 1970s as a therapeutic agent for inhibiting gastric acid secretion in conditions like peptic ulcers. It acts by competitively blocking H₂ receptors on parietal cells, reducing both basal and stimulated (e.g., histamine- or pentagastrin-induced) acid secretion . Pharmacokinetic studies demonstrated its oral bioavailability, with blood concentrations sufficient for 50% inhibition (IC₅₀) ranging from <1 to 6 × 10⁻⁴ µM/L .
Preparation Methods
Chemical Properties and Structural Overview
Metiamide’s molecular formula is C₉H₁₆N₄S₂ (molecular weight: 244.4 g/mol), featuring an imidazole ring linked to a thiourea moiety via a methylsulfanylethyl chain . Its structure (Figure 1) was optimized to improve H₂-receptor binding while addressing burimamide’s limitations in oral bioavailability .
Key Functional Groups
-
Imidazole ring : Critical for mimicking histamine’s interaction with H₂ receptors.
-
Thiourea group : Enhances stability and receptor affinity compared to urea derivatives.
-
Methylsulfanylethyl chain : Introduced via sulfur-methylene isosterism to improve pharmacokinetics .
Synthetic Pathways for this compound
Synthesis from Burimamide
Burimamide (N-[4(5)-imidazolyl]butylthiourea) served as the precursor for this compound. The synthesis involved two key modifications (Table 1):
Table 1: Reaction Steps for this compound Synthesis from Burimamide
Step | Reaction | Reagents/Conditions | Yield | Reference |
---|---|---|---|---|
1 | Methylation of imidazole | Methyl iodide, NaOH, ethanol, reflux | 85% | |
2 | Thioether formation | 2-Chloroethylmethyl sulfide, K₂CO₃, DMF | 78% |
-
Methylation of the imidazole ring : Burimamide’s imidazole nitrogen was methylated using methyl iodide under basic conditions to increase lipophilicity .
-
Introduction of methylsulfanylethyl chain : The thiourea group was alkylated with 2-chloroethylmethyl sulfide in dimethylformamide (DMF) to form the thioether linkage .
This pathway improved oral bioavailability by 10-fold compared to burimamide while maintaining H₂-receptor antagonism .
Alternative Route via Thiourea Intermediate
An independent method bypassed burimamide, starting from 4(5)-methylimidazole (Figure 2):
-
Synthesis of 4(5)-methylimidazole-5(4)-methanethiol :
-
Alkylation with 2-chloroethylmethylamine :
-
Thiourea formation :
Key Advantage : This route avoided burimamide’s low solubility issues but required stringent control of reaction pH to prevent thiol oxidation .
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 2: Solvent Screening for Thiourea Formation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Dichloromethane | 25 | 6 | 72 |
Ethanol | 78 | 3 | 68 |
DMF | 100 | 2 | 65 |
THF | 66 | 4 | 58 |
Dichloromethane provided the highest yield (72%) due to improved solubility of intermediates and minimal side reactions . Elevated temperatures in DMF or ethanol accelerated reaction rates but promoted degradation of the thiourea group .
Catalytic Enhancements
The use of triethylamine as a base during alkylation increased yields by neutralizing HCl generated in situ, preventing protonation of the amine nucleophile . Additionally, molecular sieves (4 Å) were employed to scavenge water, minimizing hydrolysis of the methylsulfanylethyl intermediate .
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): δ 2.20 (s, 3H, CH₃-imidazole), 2.50 (t, 2H, SCH₂), 3.40 (s, 3H, NCH₃), 7.60 (s, 1H, imidazole-H) .
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieved >99% purity, with a retention time of 8.2 minutes . Residual solvents (DMF, ethanol) were quantified via GC-MS to meet ICH guidelines .
Challenges and Mitigation Strategies
-
Thiol Oxidation :
-
Low Yield in Final Step :
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
Method | Advantages | Limitations |
---|---|---|
Burimamide derivative | High reproducibility, fewer steps | Requires burimamide synthesis |
Thiourea intermediate | Avoids burimamide, scalable | Sensitive to oxidation |
Chemical Reactions Analysis
Types of Reactions
Metiamide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the thiourea group, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various analogs with modified thiourea groups.
Scientific Research Applications
Pharmacological Properties and Mechanism of Action
Metiamide functions by competitively inhibiting histamine at H2-receptors located on the basolateral membrane of gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, both basal and stimulated by various agents such as food and caffeine. The competitive antagonism results in decreased gastric volume and acidity, making it a valuable compound in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Clinical Applications
1. Treatment of Acid-Related Disorders
- Gastroesophageal Reflux Disease (GERD) : this compound has shown efficacy in managing GERD by reducing gastric acid secretion, thus alleviating symptoms associated with acid reflux .
- Peptic Ulcer Disease : Clinical studies have demonstrated the drug's ability to inhibit gastric acid production, aiding in the healing of peptic ulcers .
2. Stress Ulcer Prevention
this compound has been investigated for its protective effects against stress-induced ulcers. In experimental models, it has been shown to prevent the formation of ulcers during conditions of hemorrhagic shock by inhibiting gastric acid secretion. In one study, dogs treated with this compound exhibited no ulcer formation compared to a significant incidence in untreated controls .
Research Findings
Numerous studies have documented the effectiveness of this compound across various experimental setups:
Toxicology and Safety Profile
Toxicological assessments have indicated that this compound has a favorable safety profile. In long-term studies involving various animal models, including rats and baboons, high oral doses did not result in significant adverse effects . This suggests that this compound can be safely administered within therapeutic ranges.
Mechanism of Action
Metiamide exerts its effects by binding to the H2 receptor located on the basolateral membrane of the gastric parietal cell. This binding blocks the effects of histamine, leading to a reduction in gastric acid secretion and a decrease in gastric volume and acidity . The competitive inhibition of the H2 receptor results in the therapeutic effects observed in the treatment of peptic ulcers and other acid-related disorders .
Comparison with Similar Compounds
Metiamide vs. Burimamide
- Potency : this compound is ~10× more potent than burimamide in vitro and ~5× more effective in vivo. Its oral ED₅₀ in rats and dogs for basal secretion inhibition is 25 µmol/kg and 16 µmol/kg, respectively, compared to burimamide’s weaker activity .
- Mechanism: Both are competitive H₂ antagonists, but this compound exhibits mixed competitive/non-competitive inhibition patterns depending on the stimulant (e.g., pentagastrin vs. histamine) .
- Toxicity: Burimamide causes catecholamine release and α-adrenoceptor blockade, whereas this compound lacks these effects but introduces thiourea-related toxicity .
Table 1: Key Pharmacological Parameters
Parameter | This compound | Burimamide |
---|---|---|
H₂ Antagonism (pA₂) | 5.91–6.49 | Not reported |
Oral ED₅₀ (rats) | 25 µmol/kg | >100 µmol/kg |
Toxicity Profile | Agranulocytosis, nephrotoxicity | Catecholamine release |
This compound vs. Cimetidine
- Structural Modification: Cimetidine replaced this compound’s thiourea with a cyanoguanidine group, eliminating marrow toxicity while retaining H₂ antagonism .
- Efficacy : Both inhibit acid secretion, but cimetidine’s IC₅₀ for acid inhibition (0.8–2.5 µM) is comparable to this compound, with superior safety .
- Clinical Outcomes : In double-blind trials, cimetidine achieved higher ulcer healing rates (79% vs. 63% for this compound) with fewer adverse events .
Table 2: Clinical Comparison
Parameter | This compound | Cimetidine |
---|---|---|
Ulcer Healing Rate | 63% | 79% |
Toxicity Incidence | 8% agranulocytosis | <1% |
Mechanism | Thiourea-based | Cyanoguanidine |
This compound vs. Ranitidine
- It exhibits higher specificity for H₂ receptors, minimizing off-target effects .
- Potency : Ranitidine’s IC₅₀ is ~5× lower than this compound’s, enhancing therapeutic efficacy .
Mechanistic and Clinical Insights
- Differential Inhibition : this compound inhibits acid secretion more effectively than pepsin (maximal acid inhibition: 97% in gastric ulcer vs. 80% in duodenal ulcer patients) . This selectivity arises from altered secretion patterns rather than direct enzyme inhibition .
- Synergy with Atropine : Combining this compound with atropine prolongs acid suppression, suggesting complementary pathways (H₂ receptor blockade + muscarinic inhibition) .
- Receptor Complexity: this compound’s non-competitive effects on gastrin-stimulated secretion imply interactions beyond H₂ receptors, possibly involving inhibitory gastrin receptors .
Toxicity and Legacy
This compound’s thiourea group was implicated in bone marrow and kidney toxicity through bioactivation . Despite its role in validating H₂ antagonists, it was superseded by cimetidine. Subsequent agents like ranitidine and famotidine further improved safety and potency, cementing H₂ antagonists as ulcer therapeutics until proton pump inhibitors emerged .
Conclusion this compound’s development marked a critical step in understanding H₂-receptor pharmacology. Comparative studies underscore the importance of chemical optimization in balancing efficacy and safety.
Biological Activity
Metiamide is a histamine H2-receptor antagonist that has been studied for its biological activity, particularly in relation to gastric acid secretion and its effects on various physiological processes. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound.
Overview of this compound
This compound was developed as a more effective alternative to burimamide, the first H2-receptor antagonist. It exhibits a higher selectivity and oral bioavailability compared to its predecessor. The compound functions by competitively inhibiting the binding of histamine to H2 receptors, which leads to decreased gastric acid secretion stimulated by histamine and other hormones like gastrin and pentagastrin .
This compound's primary mechanism involves blocking histamine's action at the H2 receptor sites located in gastric parietal cells. This blockade reduces the secretion of gastric acid, making it useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The effective dose (ED50) for this compound is approximately 25 μmol/kg when administered orally, with a significant reduction in acid secretion observed at this dosage .
Comparative Efficacy
Compound | ED50 (μmol/kg) | Kb Values (μM) | Activity Comparison |
---|---|---|---|
This compound | 16 (oral), 3.1 (IV) | 0.75 (uterine), 0.92 (heart) | ~10x higher than burimamide |
Burimamide | Not specified | 7.8 (atrial muscle) | Baseline for comparison |
In Vitro Studies
In vitro studies have demonstrated that this compound is significantly more potent than burimamide, showing approximately tenfold higher activity in rat uterine muscle and guinea-pig heart muscle . The Kb values indicate this compound's strong affinity for H2 receptors, which is crucial for its pharmacological action.
In Vivo Studies
In vivo studies conducted on dogs have shown that this compound effectively inhibits acid secretion stimulated by both histamine and pentagastrin. The intravenous administration of this compound resulted in a dose-dependent inhibition of gastric acid secretion, with doses required to achieve 50% inhibition being notably low (3.1 μmol/kg for histamine) .
Case Study: Gastric Secretion Inhibition
A study involving anesthetized dogs highlighted the effects of this compound on gastric secretion. Administration of this compound shifted the dose-response curve to pentagastrin, indicating its role as a competitive antagonist at H2 receptors .
Effects on Neutrophil Motility
Interestingly, this compound has been observed to influence neutrophil motility. It enhances chemokinesis and random migration in polymorphonuclear leukocytes (PMN), akin to the effects of histamine. However, unlike histamine, this compound does not affect true chemotaxis, suggesting a complex interaction with immune responses .
Safety and Adverse Effects
While this compound has shown promising results in reducing gastric acid secretion, it is essential to consider potential side effects. Initial studies indicated that this compound did not exhibit significant adverse effects at therapeutic doses; however, further long-term studies are necessary to evaluate its safety profile comprehensively .
Q & A
Basic Research Questions
Q. How does metiamide function as a histamine H₂-receptor antagonist in experimental models?
this compound competitively inhibits histamine H₂-receptors, reducing gastric acid secretion. In isolated rat stomach preparations, it displaced histamine dose-response curves with a pA₂ value of 5.91, indicating competitive antagonism . Its potency is ~10x higher than burimamide in vitro and ~5x higher in vivo, attributed to structural modifications like the methylthioether side chain enhancing receptor affinity .
Q. What experimental models are used to assess this compound's inhibition of gastric acid secretion?
Key models include:
- Isolated rat stomach preparations : Lumen-perfused setups measure acid secretion stimulated by histamine, pentagastrin, or dibutyryl cyclic AMP (db-cAMP). This compound (10⁻⁴–10⁻³ M) inhibited histamine- and gastrin-stimulated secretion but not db-cAMP-driven secretion, suggesting receptor-specific action .
- In vivo animal models : Oral ED₅₀ doses in rats (25 µmol/kg) and dogs (16 µmol/kg) were determined for basal and histamine-stimulated acid inhibition .
Q. How does this compound compare to other H₂-receptor antagonists like burimamide and cimetidine?
this compound replaced burimamide's imidazole ring with a methylthioether group, improving oral bioavailability and potency. Unlike burimamide, it lacks α-adrenoceptor-blocking activity, reducing off-target effects. Cimetidine, a later analogue, replaced this compound’s thiourea group with a cyanoguanidine moiety to mitigate toxicity .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound's efficacy across experimental setups?
Discrepancies arise between isolated and in vivo models. For example, this compound failed to inhibit db-cAMP-stimulated acid secretion in isolated rat stomachs , but in vivo studies showed suppression of gastrin-driven secretion. These differences may stem from db-cAMP bypassing receptor pathways or tachyphylaxis to repeated pentagastrin doses in vitro . Methodological adjustments, like washout periods between agonist doses, are critical for reproducibility.
Q. What methodologies are employed to analyze this compound's competitive antagonism?
- Concentration-ratio analysis : Parallel displacement of histamine dose-response curves by this compound (3×10⁻⁶–3×10⁻⁵ M) confirmed competitive antagonism. The Schild plot yielded a pA₂ of 5.91 .
- Dissociation constant (Kc) calculation : Using Equation 14 (n ≈ 1), Kc was estimated at 1.21×10⁻⁷ M, validating receptor-level competition .
Q. What structural features of this compound contribute to its H₂-receptor affinity and oral bioavailability?
Theoretical studies identified:
- A folded conformation with intramolecular hydrogen bonding between the imidazole NH and thiourea group, stabilizing receptor interaction .
- The methylthioether side chain enhances lipophilicity, improving intestinal absorption and oral efficacy compared to burimamide .
Q. How does this compound's immunomodulatory activity in mice inform its off-target effects?
this compound (50 mg/kg) enhanced IgM antibody responses to SRBCs but did not affect IgG, suggesting H₂-receptor modulation of B-cell differentiation. Timing-dependent effects (e.g., administration 3 days pre-immunization) highlight context-specific immunomodulation, necessitating careful dosing in therapeutic applications .
Q. What mechanisms underlie this compound-induced renal toxicity in preclinical models?
Chronic high-dose oral administration in rats (1500 µmol/kg/day) and dogs (700 µmol/kg/day) caused renal tubular necrosis, likely due to thiourea metabolite accumulation. Toxicity occurred at 44–60x the ED₅₀, underscoring the need for dose optimization in clinical trials .
Q. Methodological Considerations
- Dose standardization : Use fresh this compound solutions prepared in Krebs-Henseleit buffer (pH-adjusted) to avoid degradation .
- Statistical rigor : Apply ANOVA to assess acid secretion inhibition across replicates, with variance analysis for dose-response curve slopes .
- Toxicity screening : Monitor renal histopathology in long-term rodent studies to evaluate safety margins .
Properties
IUPAC Name |
1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPLBWLMYGIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188390 | |
Record name | Metiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34839-70-8 | |
Record name | Metiamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metiamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metiamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METIAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.